molecular formula C27H30B2F8N8 B1200128 Diazido-propidium CAS No. 76391-85-0

Diazido-propidium

Cat. No.: B1200128
CAS No.: 76391-85-0
M. Wt: 640.2 g/mol
InChI Key: LTAXZIUSUXMEGS-UHFFFAOYSA-N
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Description

Diazido-propidium is a synthetic derivative of propidium, a well-known fluorescent dye widely used in nucleic acid staining due to its ability to intercalate into double-stranded DNA. The "diazido" modification introduces two azide (-N₃) groups into the propidium structure, which enhances its utility in photoaffinity labeling and crosslinking applications. This compound is particularly valuable in studying DNA-protein interactions and structural biology, as the azide groups enable covalent bonding under UV light, stabilizing transient molecular interactions for analysis .

Key structural features of this compound include:

  • A planar aromatic core for DNA intercalation.
  • Two azide groups for photoactivated crosslinking.
  • A positive charge, facilitating interaction with negatively charged nucleic acids.

Properties

CAS No.

76391-85-0

Molecular Formula

C27H30B2F8N8

Molecular Weight

640.2 g/mol

IUPAC Name

3-(3,8-diazido-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;ditetrafluoroborate

InChI

InChI=1S/C27H30N8.2BF4/c1-4-35(3,5-2)17-9-16-34-26-19-22(31-33-29)13-15-24(26)23-14-12-21(30-32-28)18-25(23)27(34)20-10-7-6-8-11-20;2*2-1(3,4)5/h6-8,10-15,18-19H,4-5,9,16-17H2,1-3H3;;/q+2;2*-1

InChI Key

LTAXZIUSUXMEGS-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N=[N+]=[N-]

Other CAS No.

76391-85-0

Synonyms

diazido-propidium

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical distinctions between Diazido-propidium and analogous compounds:

Property This compound Propidium Iodide Ethidium Homolog AZD-1 1,3-Diazetidin-2-one Derivatives
Function DNA crosslinking & imaging Nucleic acid staining DNA intercalation & repair studies Antimicrobial & antitumor activity
Reactive Groups Two azides (-N₃) Iodide (-I) Single azide (-N₃) Ketone & amine groups
Cell Permeability Low (membrane-impermeant) Low (membrane-impermeant) Moderate Variable (depends on substituents)
Fluorescence Weak (quenched by azides) Strong (red emission) Moderate Non-fluorescent
ADME Profile Poor oral bioavailability Not applicable (research use) Limited data Lipinski rule violations common
Applications Structural biology studies Cell viability assays Targeted DNA damage research Drug development

Key Findings :

  • This compound’s azide groups distinguish it from propidium iodide, enabling covalent crosslinking but reducing fluorescence efficiency due to azide-induced quenching .
  • Compared to Ethidium Homolog AZD-1, this compound exhibits lower cell permeability, restricting its use to in vitro systems .

Pharmacokinetic and Toxicity Comparisons

  • Absorption/Distribution : this compound’s high molecular weight (>600 Da) and polar azide groups limit passive diffusion across cell membranes, a shared limitation with propidium iodide. In contrast, smaller azide-containing compounds like Ethidium Homolog AZD-1 show moderate tissue penetration .
  • This contrasts with 1,3-diazetidin-2-one derivatives, which are metabolically stable but prone to hepatic clearance due to aromatic substituents .
  • Toxicity : this compound’s azides pose a risk of generating cytotoxic nitrenes upon UV exposure, whereas propidium iodide is less reactive but carries iodide-related toxicity in prolonged use.

Research Utility and Limitations

  • Strengths : this compound’s dual functionality (DNA binding + crosslinking) makes it superior to propidium iodide for capturing dynamic DNA-protein interactions .
  • Weaknesses : Its poor fluorescence and ADME profile limit applications in live-cell imaging or therapeutic contexts, unlike 1,3-diazetidin-2-one derivatives, which are being optimized for drug candidates .

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